molecular formula C8H15NO2 B13154244 L-Proline, 4-methyl-, ethyl ester, cis- CAS No. 745769-71-5

L-Proline, 4-methyl-, ethyl ester, cis-

Cat. No.: B13154244
CAS No.: 745769-71-5
M. Wt: 157.21 g/mol
InChI Key: DIBKCNKVDZNMDH-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, 4-methyl-, ethyl ester, cis- typically involves the esterification of L-Proline with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid group to the ester . The reaction can be represented as follows:

L-Proline+EthanolAcid CatalystL-Proline, 4-methyl-, ethyl ester, cis-+Water\text{L-Proline} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{L-Proline, 4-methyl-, ethyl ester, cis-} + \text{Water} L-Proline+EthanolAcid Catalyst​L-Proline, 4-methyl-, ethyl ester, cis-+Water

Industrial Production Methods

In an industrial setting, the production of L-Proline, 4-methyl-, ethyl ester, cis- can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Proline, 4-methyl-, ethyl ester, cis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Proline, 4-methyl-, ethyl ester, cis- is unique due to its specific stereochemistry and the presence of the ethyl ester group, which can influence its reactivity and interaction with biological molecules. This makes it a valuable compound for studying stereochemical effects in biochemical reactions and for developing proline-based pharmaceuticals .

Properties

CAS No.

745769-71-5

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl (2S,4S)-4-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)7-4-6(2)5-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

DIBKCNKVDZNMDH-BQBZGAKWSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H](CN1)C

Canonical SMILES

CCOC(=O)C1CC(CN1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.